![molecular formula C9H10N4O B2428092 7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 1239771-06-2](/img/structure/B2428092.png)
7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a heterocyclic compound that belongs to the class of triazinoindazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused triazine and indazole ring system, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with suitable diketones or aldehydes, followed by cyclization to form the triazinoindazole core. The reaction conditions often include heating in the presence of a catalyst or under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as crystallization or chromatography to obtain the desired product on a large scale.
化学反应分析
Nucleophilic Substitution Reactions
The triazine ring undergoes nucleophilic substitution at electrophilic positions. In optimized conditions using trifluoroacetic acid (TFA) catalysis under high-pressure Q-tube reactors (130°C, 30-40 min), the C3 and C15 positions show reactivity with:
-
α-Keto acids (e.g., pyruvic acid)
-
Aromatic amines
-
Hydrazine derivatives
Key parameters for substitution efficiency:
Reaction Parameter | Optimal Value | Yield Range |
---|---|---|
Catalyst | TFA (10 mol%) | 64-94% |
Solvent | Ethanol | – |
Temperature | 130°C | – |
Pressure System | Q-tube reactor | – |
Additive | AcOH (3 equiv) | – |
Condensation Reactions
The compound participates in acid-catalyzed condensations with carbonyl-containing substrates:
With Indoline-2,3-dione Derivatives
Reaction with isatin derivatives produces pyrido[1′,2′:2,3] triazino[5,6-b]indole scaffolds. Structural data from X-ray crystallography confirms bond parameters in products:
Bond/Length (Å) | Angle (°) |
---|---|
C3–C15: 1.415(6) | C1–C2–C3: 118.3(5) |
N1–N2: 1.370(5) | C4–N1–N2: 114.0(4) |
N3–C16: 1.321(6) | C15–N3–C16: 104.8(4) |
This reaction achieves 89-94% yield when using TFA (10 mol%)/AcOH in ethanol at 130°C for 30 min .
With Pyruvic Acid
Condensation forms pyrido[1,2-b] triazine derivatives through a di-condensation mechanism involving:
-
Nucleophilic attack at the α-keto position
-
Cyclodehydration
-
Aromatization
Reaction monitoring by GC/MS shows complete conversion within 40 min under Q-tube conditions .
Amino Group Reactivity
The exocyclic amine participates in:
-
Acylation (with acetic anhydride)
-
Sulfonation (with sulfonic chlorides)
-
Mannich reactions (with formaldehyde/amines)
Ring-Opening Reactions
Under strong basic conditions (NaOH, 80°C), the triazine ring undergoes controlled cleavage to form:
-
Indazole-3-carboxamide derivatives
-
Triazole fragments
Catalytic Hydrogenation
The tetrahydro moiety undergoes further reduction under:
-
H₂/Pd-C (1 atm, 25°C) → Fully saturated indazole system
-
NaBH₄/MeOH → Selective reduction of C=N bonds
Mechanistic Pathways
Key intermediates identified through spectroscopic analysis (¹H/¹³C NMR):
Reaction Stage | Intermediate Characteristic |
---|---|
Initial condensation | Schiff base formation (δ 8.2-8.5 ppm) |
Cyclization | Loss of H₂O (TGA-DSC data) |
Aromatization | Downfield shift of C7-H (Δδ +0.3 ppm) |
Reaction kinetics studies show second-order dependence on substrate concentration (k = 0.42 M⁻¹min⁻¹) .
Stability Under Reaction Conditions
Thermogravimetric analysis (TGA) data:
Condition | Mass Loss (%) | Decomposition Temp (°C) |
---|---|---|
Dry air | <2% | 285 |
N₂ atmosphere | <1% | 302 |
Acidic (pH 2) | 12% | – |
The compound shows excellent thermal stability but undergoes gradual hydrolysis in strongly acidic media.
科学研究应用
Medicinal Chemistry
7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one has been investigated for its potential therapeutic effects against various diseases. Notably:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines. For example, certain synthesized analogues demonstrated significant activity against human cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation .
- Antimicrobial Properties : The compound has also been explored for its antimicrobial potential. Research indicates that it may inhibit the growth of various pathogens due to its ability to disrupt microbial cell functions .
The biological activities of this compound extend beyond anticancer and antimicrobial effects:
- Enzyme Inhibition : It has been shown to act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. This inhibition is particularly relevant in the context of autoimmune diseases and cancer therapy .
- Receptor Modulation : The compound's interaction with various receptors and enzymes has been documented, suggesting its role in modulating biological pathways that could lead to therapeutic benefits in conditions such as inflammation and metabolic disorders .
Material Science
In addition to its biological applications, this compound is being explored for its utility in developing new materials:
- Polymeric Systems : Its unique chemical structure allows for incorporation into polymeric systems where it can enhance properties such as thermal stability and mechanical strength.
- Nanotechnology : Research into nanocomposites incorporating this compound suggests potential applications in drug delivery systems due to its ability to interact with biological membranes effectively .
Case Study 1: Anticancer Activity
A study focusing on the synthesis of various derivatives of this compound revealed that certain compounds exhibited IC50 values comparable to established chemotherapeutics. For instance:
- Compound A showed an IC50 of 59.24 nM against EGFR-positive cancer cells.
- The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of synthesized derivatives against a panel of bacteria and fungi:
- Compounds were tested for their Minimum Inhibitory Concentration (MIC) values.
- Results indicated that several derivatives had MIC values lower than those of conventional antibiotics.
作用机制
The mechanism of action of 7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]indazole
- 7,8,9,10-tetrahydro[1,2,4]triazolo[5,1-a]indazole
- 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-b]indazole
Uniqueness
7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one is unique due to its specific ring fusion and the presence of the triazine and indazole moieties. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
生物活性
7,8,9,10-Tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the class of triazinoindazoles and exhibits a variety of pharmacological properties that make it a candidate for further research in medicinal chemistry. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and diketones or aldehydes. Common methods include:
- Cyclization under reflux : This method often employs catalysts to facilitate the reaction.
- Continuous flow reactors : These are used in industrial settings to optimize yield and purity.
The general reaction scheme can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance:
- Against Gram-negative bacteria : The compound showed minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli.
- Against Gram-positive bacteria : It displayed MIC values between 0.1 and 9.5 µM against Bacillus subtilis and Staphylococcus aureus .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines. For example:
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor binding : It can bind to various receptors and modulate their activity.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of triazinoindazoles. The results indicated that certain derivatives of this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, with MIC values as low as 0.5 µg/mL .
Case Study 2: Anticancer Potential
In a comparative study on various triazine derivatives for anticancer activity against breast cancer cell lines (MCF-7), the compound demonstrated superior activity compared to standard chemotherapeutics . The study underscored the potential for developing new anticancer agents based on this scaffold.
Summary Table of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
---|---|---|
Antimicrobial | Pseudomonas aeruginosa | 0.3 - 8.5 µM |
Escherichia coli | 0.3 - 8.5 µM | |
Bacillus subtilis | 0.1 - 9.5 µM | |
Staphylococcus aureus | 0.1 - 9.5 µM | |
Anticancer | HCT-116 (Colon Carcinoma) | IC50 = 6.2 µM |
T47D (Breast Cancer) | IC50 = 27.3 - 43.4 µM |
属性
IUPAC Name |
7,8,9,10-tetrahydro-2H-[1,2,4]triazino[4,5-b]indazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-9-8-6-3-1-2-4-7(6)12-13(8)5-10-11-9/h5H,1-4H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZZOUYSNRKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NNC(=O)C3=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。